N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is substituted with a 4-fluorophenyl group at position 7, a methyl group at position 2, and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. The 3,4-dimethoxyphenethyl group introduces electron-donating methoxy substituents, which may influence solubility, hydrogen-bonding capacity, and receptor interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4S/c1-14-27-22-23(34-14)21(16-5-7-17(25)8-6-16)28-29(24(22)31)13-20(30)26-11-10-15-4-9-18(32-2)19(12-15)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMMSSTXFBMQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C₃₁H₃₀FN₃O₇S
- Molecular Weight : 607.7 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound exhibits various biological activities attributed to its structural components. The thiazole and pyridazine moieties are known to interact with multiple biological targets, potentially influencing several signaling pathways.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. The mechanism likely involves the modulation of key apoptotic pathways.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains, possibly through disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Neuroprotective Effects : The presence of the dimethoxyphenethyl group is associated with neuroprotective effects, potentially reducing oxidative stress in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in various assays:
- Cell Viability Assays : Results from MTT assays indicate a significant reduction in viability of cancer cell lines treated with the compound compared to controls.
- Apoptosis Detection : Flow cytometry analysis has shown increased annexin V binding in treated cells, confirming the induction of apoptosis.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the compound's pharmacokinetics and therapeutic potential:
- Animal Models : Studies using mouse models have indicated that administration of the compound leads to reduced tumor size and improved survival rates compared to untreated groups.
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in a xenograft model of breast cancer. The results showed a significant decrease in tumor growth rates and an increase in apoptosis markers within the tumors after treatment with the compound.
Case Study 2: Neuroprotection
Another study focused on neuroprotective effects in a model of neurodegeneration induced by oxidative stress. The compound demonstrated a capacity to reduce neuronal cell death and preserve cognitive function in treated animals compared to controls.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazinone vs. Pyrazolo[3,4-d]pyrimidinone
The compound N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide () replaces the thiazolo[4,5-d]pyridazinone core with a pyrazolo[3,4-d]pyrimidinone system. The pyrazolo-pyrimidinone core may exhibit stronger π-π stacking interactions due to increased aromaticity, while the thiazolo-pyridazinone core provides a sulfur atom capable of hydrophobic interactions .
Thiazolo[4,5-d]pyridazinone vs. Benzothiazole Derivatives
Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () feature a simpler benzothiazole ring.
Substituent Variations
Acetamide Side Chain Modifications
- N-(4-Chlorophenyl) Analog (): The structurally closest analog, N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide, differs only in the acetamide substituent (4-chlorophenyl vs. 3,4-dimethoxyphenethyl). The chloro group is electron-withdrawing, which may reduce solubility but enhance metabolic stability. In contrast, the methoxy groups in the target compound improve hydrophilicity and hydrogen-bond donor/acceptor capacity .
Fluorophenyl Substitution
The 4-fluorophenyl group at position 7 is conserved in both the target compound and its analogs (e.g., ). Fluorine’s electronegativity enhances binding affinity through polar interactions and improves pharmacokinetic properties by reducing metabolic degradation .
Key Research Findings and Implications
Substituent-Driven Solubility : The 3,4-dimethoxyphenethyl group in the target compound likely improves aqueous solubility compared to its chlorophenyl or benzyl analogs, making it more suitable for oral administration .
Fluorine’s Role : The conserved 4-fluorophenyl group across analogs suggests a strategic design choice to balance electronic effects and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
